1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione
Overview
Description
1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione is a useful research compound. Its molecular formula is C10H6Cl2F2O2 and its molecular weight is 267.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- 1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione, a derivative of 1,4-diphenylbutane-1,4-dione, can be synthesized from corresponding α-halo acetophenones using Zn-I2 as a condensation agent, following a Wurtz-like self-condensation mechanism (Ceylan et al., 2004).
Medicinal Chemistry and Antitumor Activity
- Modified analogs of this compound show potential in antitumor activities, with specific compounds exhibiting broad spectrum antitumor activity and selective activities toward various cancer cell lines (Al-Suwaidan et al., 2015).
Application in Organic Chemistry
- This compound can be used in the synthesis of ketones and alkenes with specific functional groups, demonstrating its utility in organic synthesis and modification (Balaraman et al., 2016).
Use in Spectroscopic Fluorescent Probes
- Derivatives of this compound, such as 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, have been applied as spectroscopic fluorescent probes for real-time monitoring of photopolymerization processes, indicating their potential in materials science and engineering (Ortyl et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as dichloroisoproterenol , have been used in trials studying the treatment and basic science of Insulin Resistance and Polycystic Ovary Syndrome .
Mode of Action
Related compounds like propanil, a widely used contact herbicide, inhibit photosynthesis and co2 fixation in plants .
Biochemical Pathways
Compounds like dcmu, which are structurally similar, are known to inhibit photosynthesis by blocking the electron transport chain reaction .
Pharmacokinetics
Related compounds like 3,4-dichloromethylphenidate act as potent serotonin-norepinephrine-dopamine reuptake inhibitors, suggesting a long duration of action .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit photosynthetic electron flow in chloroplasts by interacting with photosystem II . This interaction is crucial as it affects the overall photosynthetic process, leading to reduced nitric oxide generation . Additionally, this compound can interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the transit through the G2/M phase of the cell cycle in Euglena gracilis . This inhibition is independent of the photosynthetic capacity of the cells, indicating that this compound can affect cellular processes beyond photosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits photosynthetic electron flow by binding to the primary acceptor of photosystem II . This binding prevents the transfer of electrons, thereby disrupting the photosynthetic process. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its inhibitory effects on photosynthetic electron flow are sustained over time . The compound’s stability and degradation products can also affect its overall impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit specific biochemical pathways without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the catabolism of starch and protein, leading to the generation of formate, acetate, and ethanol . These metabolic changes can influence the overall energy balance and metabolic state of the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can affect its overall function and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4,4-difluorobutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2O2/c11-6-2-1-5(3-7(6)12)8(15)4-9(16)10(13)14/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQWTATWWPFPLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC(=O)C(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225338 | |
Record name | 1-(3,4-Dichlorophenyl)-4,4-difluoro-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-94-7 | |
Record name | 1-(3,4-Dichlorophenyl)-4,4-difluoro-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dichlorophenyl)-4,4-difluoro-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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